molecular formula C22H29Cl2N3O B6099656 N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B6099656
M. Wt: 422.4 g/mol
InChI Key: LMHXBPKLERLQFI-UHFFFAOYSA-N
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Description

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine typically involves the reaction of 1-benzylindole with appropriate reagents to introduce the morpholin-4-ylethanamine moiety. One common method involves the use of methanesulfonic acid under reflux conditions in methanol, which facilitates the formation of the indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction of the compound can be achieved using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole ring.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and effects.

Properties

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O.2ClH/c1-2-6-19(7-3-1)17-25-18-20(21-8-4-5-9-22(21)25)16-23-10-11-24-12-14-26-15-13-24;;/h1-9,18,23H,10-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHXBPKLERLQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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